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molecular formula C11H17NO4S2 B178477 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide CAS No. 138890-87-6

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide

Cat. No. B178477
M. Wt: 291.4 g/mol
InChI Key: IWLQNMKACMFWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05538966

Procedure details

The product from Step A (174.05 g, crude) was dissolved in a mixture of THF (1000 mL) and 1N HCl (1000 mL) and heated at reflux temperature for 1.5 hr. The THF was evaporated and the aqueous solution made basic by the addition of a saturated aqueous sodium bicarbonate solution. The mixture was cooled and the precipitate collected by filtration, washed with cold water and dried in vacuo to give the crude product (109.1 g,). Recrystallization from acetonitrile gave the desired product (81.5 g, 79%): mp 193°-196° C.
Quantity
174.05 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:10]2[CH:14]=[CH:13][S:12][C:11]=2[S:15]([NH2:18])(=[O:17])=[O:16])OCC(C)(C)C[O:3]1>C1COCC1.Cl>[C:2]([C:10]1[CH:14]=[CH:13][S:12][C:11]=1[S:15]([NH2:18])(=[O:16])=[O:17])(=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
174.05 g
Type
reactant
Smiles
CC1(OCC(CO1)(C)C)C1=C(SC=C1)S(=O)(=O)N
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1000 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The THF was evaporated
ADDITION
Type
ADDITION
Details
by the addition of a saturated aqueous sodium bicarbonate solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product (109.1 g,)
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(SC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 81.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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